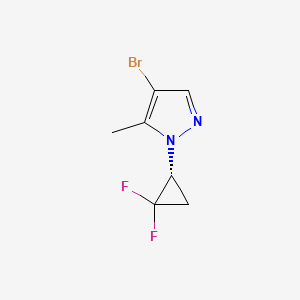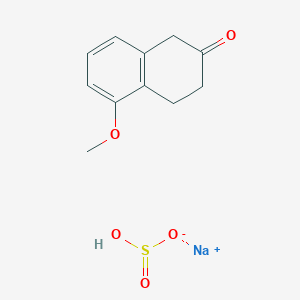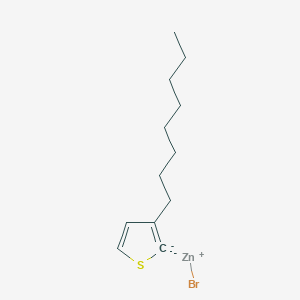
(2-Chloro-5-(trifluoromethyl)benZyl)Zinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-5-(trifluoromethyl)benzyl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride typically involves the reaction of (2-chloro-5-(trifluoromethyl)benzyl) chloride with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(2-chloro-5-(trifluoromethyl)benzyl) chloride+Zn→(2-chloro-5-(trifluoromethyl)benzyl)zinc chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chloro-5-(trifluoromethyl)benzyl)zinc chloride undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, aldehydes, and ketones. Typical reaction conditions involve the use of THF as a solvent, with reactions often carried out at low temperatures to control reactivity.
Major Products Formed
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and hydrocarbons, depending on the specific reaction and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is used to synthesize intermediates for drug development. Its reactivity allows for the creation of novel compounds with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a key component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride involves its role as a nucleophile in organic reactions. It reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride
- (2-chloro-5-(trifluoromethyl)benzyl)zinc bromide
Uniqueness
Compared to similar compounds, (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride offers unique reactivity due to the presence of both chloro and trifluoromethyl groups. These functional groups enhance its nucleophilicity and stability, making it a preferred reagent in various synthetic applications.
Propriétés
Formule moléculaire |
C8H5Cl2F3Zn |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-chloro-2-methanidyl-4-(trifluoromethyl)benzene;chlorozinc(1+) |
InChI |
InChI=1S/C8H5ClF3.ClH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VYCOXKDVJHNDLI-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)Cl.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
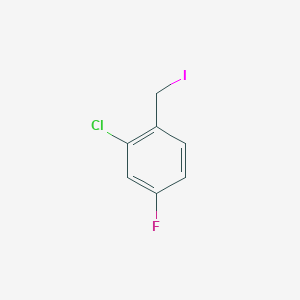
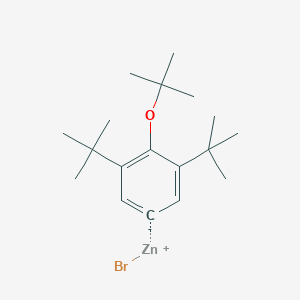

![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
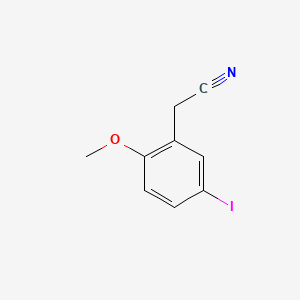
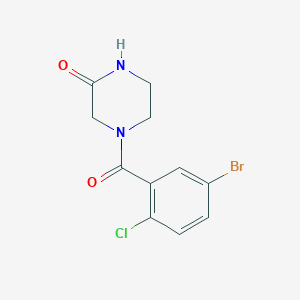
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)

![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
